An In-depth Technical Guide to ER PhotoFlipper 32 (ER Flipper-TR)
An In-depth Technical Guide to ER PhotoFlipper 32 (ER Flipper-TR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ER PhotoFlipper 32, a fluorescent probe designed for the real-time analysis of membrane tension within the endoplasmic reticulum (ER) of living cells. For the purposes of this guide, ER PhotoFlipper 32 will be treated as synonymous with ER Flipper-TR®, the designation predominantly used in scientific literature. This document details the probe's mechanism of action, key experimental protocols, and its applications in studying ER-related cellular processes.
Introduction to ER PhotoFlipper 32 (ER Flipper-TR)
ER PhotoFlipper 32 is a specialized, live-cell fluorescent probe engineered to specifically target the endoplasmic reticulum and report on the biophysical state of its membrane. It belongs to the "Flipper" family of mechanosensitive probes that are sensitive to changes in lipid packing and membrane tension.[1][2] These probes are invaluable tools in the field of mechanobiology, enabling researchers to investigate the role of mechanical forces in cellular signaling and organelle function.
The core of ER PhotoFlipper 32's functionality lies in its unique molecular structure, which consists of two dithienothiophene groups that can rotate relative to each other.[1] The degree of this rotation is influenced by the lateral pressure exerted by lipids within the membrane, which in turn correlates with membrane tension. This change in conformation directly affects the probe's fluorescence lifetime, providing a quantifiable measure of the membrane's physical state.[3]
Mechanism of Action
The functionality of ER PhotoFlipper 32 is based on the principle of planarizable push-pull fluorophores. When inserted into a lipid bilayer, the probe's two dithienothiophene "flippers" are subjected to pressure from the surrounding lipid molecules.[4] In a more ordered or tense membrane, the lipids are more tightly packed, which physically restricts the rotation of the flippers and forces them into a more planar conformation. This planarization leads to a longer fluorescence lifetime. Conversely, in a less ordered or more relaxed membrane, the flippers have more freedom to twist, resulting in a shorter fluorescence lifetime.
ER PhotoFlipper 32 is specifically targeted to the endoplasmic reticulum through the inclusion of a pentafluorophenyl group. This group covalently reacts with cysteine residues on proteins located on the outer surface of the ER membrane, ensuring specific and stable labeling.
Quantitative Data
The primary quantitative output for ER PhotoFlipper 32 is its fluorescence lifetime (τ), measured in nanoseconds (ns). This parameter is highly sensitive to the local membrane environment. Below is a summary of typical photophysical properties and reported fluorescence lifetime values.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~480-488 nm | |
| Emission Wavelength (λem) | ~600 nm | |
| Molar Extinction Coefficient (εmax) | 1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO) | |
| Quantum Yield (QY) | 30% (in AcOEt) | |
| Fluorescence Lifetime Range | 2.8 - 7 ns | |
| Average Lifetime in HeLa Cells | ~3.5 ns |
Table 1: Photophysical Properties of ER Flipper-TR.
| Cell Type / Condition | Average Fluorescence Lifetime (τavg) | Reference |
| HeLa Cells (baseline) | ~3.5 ns | |
| RPE1 Cells (non-confluent) | ~5.4 ± 0.2 ns (Flipper-TR) | |
| RPE1 Cells (confluent) | ~5.5 ± 0.1 ns (Flipper-TR) | |
| Mitochondria (Mito Flipper-TR) | ~3.2 ns in HeLa cells | |
| Lysosomes (Lyso Flipper-TR) | ~4.0 ns in HeLa cells |
Table 2: Reported Fluorescence Lifetimes of Flipper Probes in Different Organelles and Conditions. Note: Data for Flipper-TR in different confluency states is included to illustrate the sensitivity of the probe to cellular context.
Experimental Protocols
The following is a generalized protocol for staining live cells with ER PhotoFlipper 32 and performing fluorescence lifetime imaging microscopy (FLIM).
4.1. Reagent Preparation
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Stock Solution: Prepare a 1 mM stock solution of ER PhotoFlipper 32 by dissolving the contents of a vial (e.g., 35 nmol) in an appropriate volume of anhydrous dimethyl sulfoxide (DMSO) (e.g., 35 µL). Store the stock solution at -20°C or below, protected from light. The solution is typically stable for up to 3 months.
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Staining Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1 µM in pre-warmed cell culture medium. It is crucial to use the staining solution shortly after preparation.
4.2. Cell Staining Procedure
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Culture cells on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes).
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When cells have reached the desired confluency, remove the existing culture medium.
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Add the 1 µM staining solution to the cells and incubate for 15-30 minutes at 37°C.
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After incubation, the cells can be imaged directly in the staining solution, as the probe is only fluorescent when inserted into a membrane. Optionally, for long-term imaging, the staining solution can be replaced with fresh, pre-warmed culture medium.
4.3. Fluorescence Lifetime Imaging Microscopy (FLIM)
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Microscope Setup: Use a confocal microscope equipped with a FLIM module, typically based on time-correlated single photon counting (TCSPC). A pulsed laser with an excitation wavelength of ~488 nm is suitable for exciting ER PhotoFlipper 32.
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Data Acquisition: Collect emitted photons using a band-pass filter centered around 600 nm (e.g., 575-625 nm). Acquire photon arrival time data until a sufficient number of photons per pixel are collected to ensure a reliable lifetime fit (typically a minimum of 1000 photons in the brightest pixel).
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Data Analysis: Analyze the TCSPC data using appropriate software. The fluorescence decay curves are typically fitted with a bi-exponential model to account for the complex membrane environment. The average fluorescence lifetime (τavg) is then calculated and used to generate a lifetime map of the ER.
Visualizations
Changes in ER membrane tension, as detected by ER PhotoFlipper 32, can be indicative of ER stress. The Unfolded Protein Response (UPR) is a key signaling pathway that is activated in response to ER stress.
Caption: The Unfolded Protein Response (UPR) pathway in response to ER stress.
The following diagram outlines the typical workflow for an experiment using ER PhotoFlipper 32.
Caption: Experimental workflow for ER membrane tension analysis.
This diagram illustrates the relationship between membrane properties and the fluorescence lifetime of ER PhotoFlipper 32.
